4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
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Overview
Description
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a complex organic compound that features a benzofuran ring fused with a tetrahydrobenzo[g]chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one typically involves multiple steps, starting with the formation of the benzofuran ring. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by further functionalization to introduce the methoxy and methyl groups . The final step often involves the cyclization of the intermediate to form the tetrahydrobenzo[g]chromenone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzofuran or chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .
Scientific Research Applications
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and chromenone-containing molecules. Examples include:
Psoralen: A benzofuran derivative used in the treatment of skin disorders.
Bergapten: Another benzofuran derivative with potential therapeutic applications.
Uniqueness
What sets 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one apart is its unique combination of structural features, which may confer distinct biological activities and physicochemical properties .
Properties
Molecular Formula |
C23H20O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
InChI |
InChI=1S/C23H20O4/c1-13-17-8-7-16(25-2)11-21(17)27-23(13)19-12-22(24)26-20-10-15-6-4-3-5-14(15)9-18(19)20/h7-12H,3-6H2,1-2H3 |
InChI Key |
FSMVINHDFPYTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C3=CC(=O)OC4=C3C=C5CCCCC5=C4 |
Origin of Product |
United States |
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